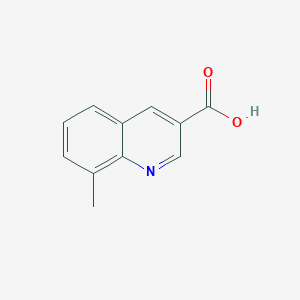

8-Methylquinoline-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQVXJGBIGBKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588894 | |

| Record name | 8-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-55-8 | |

| Record name | 8-Methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71082-55-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Methylquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylquinoline-3-carboxylic acid, a derivative of the quinoline scaffold, presents a molecule of significant interest in medicinal chemistry and materials science. The quinoline ring system is a well-established pharmacophore, and the introduction of a methyl group at the 8-position and a carboxylic acid at the 3-position can modulate its biological activity and physicochemical characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Due to a scarcity of direct experimental data for this specific compound, this guide integrates known information with predicted values derived from computational models and established principles of physical organic chemistry. Detailed experimental protocols for the determination of these properties are provided, offering a framework for empirical validation and further research.

Molecular Structure and Identification

This compound possesses a rigid, heterocyclic aromatic core. The structural formula and key identifiers are presented below.

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 187.19 g/mol | --INVALID-LINK--[1] |

| CAS Number | 71082-55-8 | --INVALID-LINK--[1] |

| InChI | 1S/C11H9NO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6H,1H3,(H,13,14) | --INVALID-LINK--[1] |

| SMILES | Cc1cccc2cc(cnc12)C(O)=O | --INVALID-LINK--[1] |

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational methods provide valuable estimates of a compound's physicochemical profile. The following properties were predicted using established algorithms.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point | >200 °C | Based on analogous quinoline carboxylic acids |

| Boiling Point | Not available | High melting point suggests decomposition before boiling |

| pKa (acidic) | 4.5 - 5.5 | ChemAxon[2] |

| pKa (basic) | 2.0 - 3.0 | ChemAxon[2] |

| LogP (o/w) | 2.1 - 2.5 | SwissADME[3][4] |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | SwissADME[3][4] |

Melting Point

The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice forces. For this compound, a high melting point is anticipated due to the planar aromatic structure, which allows for efficient crystal packing, and the presence of intermolecular hydrogen bonding facilitated by the carboxylic acid group. While no experimental value is readily available, analogous quinoline carboxylic acids exhibit melting points well above 200 °C.

Acidity and Basicity (pKa)

This compound is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic quinoline nitrogen.

-

Acidic pKa: The carboxylic acid moiety is expected to have a pKa in the range of 4.5 to 5.5. The electron-withdrawing nature of the quinoline ring system will increase the acidity of the carboxylic acid compared to a simple benzoic acid (pKa ~4.2).

-

Basic pKa: The lone pair of electrons on the quinoline nitrogen is available for protonation. The predicted basic pKa is in the range of 2.0 to 3.0. The presence of the electron-withdrawing carboxylic acid group will decrease the basicity of the quinoline nitrogen compared to quinoline itself (pKa ~4.9).

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a key measure of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted LogP of 2.1 - 2.5 suggests that this compound has moderate lipophilicity.

Aqueous Solubility

The aqueous solubility of a compound is a critical parameter in drug development. The predicted LogS value of -3.0 to -4.0 indicates that this compound is likely to be poorly soluble in water. The hydrophobic quinoline core and the methyl group contribute to its low aqueous solubility, although the carboxylic acid group can improve solubility, particularly at pH values above its pKa where it exists as the more soluble carboxylate anion. The solubility of carboxylic acids generally decreases as the carbon chain length increases due to the growing influence of the hydrophobic alkyl group.[5][6][7]

Experimental Determination of Physicochemical Properties

To obtain accurate and reliable data, the following experimental protocols are recommended.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.[8]

Apparatus: Capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9][10]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Causality of Experimental Choices: A slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate determination.[10] Using a finely powdered sample ensures uniform heat distribution.

Caption: Workflow for Melting Point Determination.

pKa Determination by Potentiometric Titration

Principle: Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the acid and its conjugate base are equal.[11][12][13]

Apparatus: pH meter with a combination electrode, calibrated burette, magnetic stirrer.

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[14]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable co-solvent (e.g., a mixture of water and ethanol) to overcome solubility issues.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa, or a strong acid (e.g., 0.1 M HCl) for the basic pKa.

-

Record the pH after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Causality of Experimental Choices: The use of a co-solvent is necessary for compounds with low water solubility to ensure the analyte remains dissolved throughout the titration.[13] Stirring ensures homogeneity of the solution. Slow addition of the titrant near the equivalence point is critical for accurate determination of the inflection point.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the unambiguous assignment of the structure.[15]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns (doublets, triplets) due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (typically >160 ppm). Aromatic carbons will resonate in the 120-150 ppm region, and the methyl carbon will be observed at a high-field chemical shift.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.[16][17][18]

Expected Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often obscuring the C-H stretching region. This broadness is due to strong intermolecular hydrogen bonding.[16]

-

C-H Stretch (Aromatic and Alkyl): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710-1680 cm⁻¹. Conjugation with the quinoline ring is expected to shift this band to a lower wavenumber compared to a saturated carboxylic acid.[18]

-

C=C and C=N Stretches (Aromatic Ring): Medium to strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretch and O-H Bend: Bands in the fingerprint region (1300-900 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid group.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.[19][20][21]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z = 187 is expected in the electron ionization (EI) mass spectrum, confirming the molecular weight.

-

Key Fragments: Common fragmentation pathways for quinoline carboxylic acids include the loss of a hydroxyl radical (•OH, M-17), the loss of a carboxyl group (•COOH, M-45), and the loss of carbon dioxide (CO₂, M-44).[20] The quinoline ring itself is relatively stable and its fragmentation will lead to characteristic ions.

Stability and Storage

This compound is expected to be a stable solid under standard laboratory conditions. It should be stored in a well-sealed container, protected from light and moisture, at room temperature.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, integrating the limited available data with robust computational predictions. The detailed experimental protocols offer a clear path for the empirical determination of these properties, which is essential for its application in research and development. The information presented herein will be a valuable resource for scientists working with this compound, facilitating its rational use in drug discovery and materials science.

References

- 1. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8 [sigmaaldrich.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. phytojournal.com [phytojournal.com]

- 5. savemyexams.com [savemyexams.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. athabascau.ca [athabascau.ca]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chempap.org [chempap.org]

- 21. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to 8-Methylquinoline-3-carboxylic Acid and Its Analogs: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 8-methylquinoline-3-carboxylic acid and its analogs, catering to researchers, scientists, and professionals in the field of drug development. The content delves into the synthetic pathways, physicochemical properties, and promising biological activities of this class of compounds, offering both foundational knowledge and practical insights for their application in medicinal chemistry and materials science.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to their use as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2] The carboxylic acid functional group, when appended to the quinoline core, often enhances the therapeutic potential of these molecules, potentially by facilitating interactions with biological targets and improving pharmacokinetic properties. This compound, with its specific substitution pattern, represents a key molecule for exploring structure-activity relationships within this promising class of compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |

| CAS Number | 71082-55-8 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| SMILES | Cc1cccc2cc(cnc12)C(O)=O | --INVALID-LINK-- |

| InChI | 1S/C11H9NO2/c1-7-3-2-4-8-5-9(11(13)14)6-12-10(7)8/h2-6H,1H3,(H,13,14) | --INVALID-LINK-- |

Synthesis of this compound and Its Analogs

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the quinoline ring.

Key Synthetic Strategies

Several classical methods are employed for the synthesis of quinoline carboxylic acids, each with its own advantages and substrate scope.

-

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to form a quinoline.[3] It is a versatile method for producing a variety of substituted quinolines.

-

Gould-Jacobs Reaction: This reaction is particularly useful for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis.[4][5]

-

Pfitzinger Reaction: This method utilizes isatin and a carbonyl compound to generate quinoline-4-carboxylic acids.

-

Skraup Synthesis: This is a classic method for synthesizing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[2]

The following diagram illustrates the general approaches of the Doebner and Gould-Jacobs reactions for the synthesis of substituted quinolines.

Caption: General schemes for the Doebner and Gould-Jacobs reactions.

Step-by-Step Synthesis Protocol for a Key Analog: 4-Hydroxy-8-methylquinoline-3-carboxylic acid

Protocol:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 140-150°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After the initial condensation, the reaction temperature is raised to 240-250°C and maintained for 30 minutes to induce cyclization. The reaction mixture will darken and solidify upon cooling.

-

Hydrolysis: To the cooled and solidified intermediate, add a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 1 hour to hydrolyze the ester.

-

Acidification and Isolation: After cooling the reaction mixture to room temperature, acidify it with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it to obtain crude 4-hydroxy-8-methylquinoline-3-carboxylic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Biological Activities and Therapeutic Potential

Quinoline carboxylic acids have garnered significant attention for their diverse pharmacological activities. While specific biological data for this compound is limited in the available literature, the activities of its analogs provide valuable insights into its potential therapeutic applications.

Anticancer and Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of quinoline carboxylic acid derivatives against various cancer cell lines. For instance, certain quinoline-3-carboxylic acids have shown remarkable growth inhibition against mammary MCF7 and cervical HeLa cancer cells.[8] The proposed mechanism of action often involves the chelation of divalent metal ions, which are crucial for the function of various enzymes involved in cell proliferation.[8]

Anti-inflammatory Activity

Quinoline-4-carboxylic acids have been shown to possess significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, these compounds exhibited appreciable anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[8]

Enzyme Inhibition

The quinoline carboxylic acid scaffold has been successfully utilized to design potent inhibitors of various enzymes implicated in disease.

-

Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme that is often overexpressed in cancer and plays a role in cell growth and proliferation.[2]

-

STAT3 Inhibition: Quinoline-4-carboxylic acid derivatives have been developed as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers.[9]

The following diagram illustrates the general workflow for evaluating the biological activity of these compounds.

Caption: Experimental workflow for the biological evaluation of quinoline carboxylic acids.

Summary of Biological Activity Data for Analogs

The following table summarizes the reported biological activities of various quinoline carboxylic acid analogs, providing a comparative context for the potential of this compound.

| Compound/Analog Class | Biological Activity | Assay | IC₅₀/Activity | Reference |

| Quinoline-3-carboxylic acid | Antiproliferative | Growth inhibition in MCF7 cells | Significant inhibition | [8] |

| Quinoline-4-carboxylic acid | Anti-inflammatory | LPS-induced inflammation in RAW264.7 cells | Appreciable activity | [8] |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 Inhibition | In vitro kinase assay | 0.65 - 18.2 µM | [2] |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 Inhibition | In vitro kinase assay | 0.65 - 18.2 µM | [2] |

| Quinoline-4-carboxylic acid derivative (YHO-1701) | STAT3 Inhibition | STAT3 dimerization assay | Potent inhibition | [9] |

Future Directions and Conclusion

This compound and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the quinoline scaffold allows for the generation of diverse chemical libraries, which can be screened for a wide range of biological activities. Future research should focus on the development of a robust and scalable synthesis for this compound to enable more extensive biological evaluation.

Key areas for future investigation include:

-

Broad-spectrum anticancer screening: Evaluating the antiproliferative activity of this compound against a larger panel of cancer cell lines.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing a series of analogs with modifications at various positions of the quinoline ring to optimize potency and selectivity.

-

In vivo efficacy studies: Assessing the therapeutic potential of promising analogs in animal models of cancer, inflammation, and other relevant diseases.

References

- 1. scispace.com [scispace.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Foreword: The Imperative of Spectroscopic Precision in Modern Research

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Methylquinoline-3-carboxylic Acid

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. This compound, a heterocyclic compound with potential applications stemming from the versatile quinoline scaffold, is one such entity. Its efficacy, safety, and novelty are intrinsically linked to the precise arrangement of its atoms. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of this molecule. We will move beyond rote data presentation to explore the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. It provides granular detail on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a multi-faceted NMR approach is essential not only for initial identification but for the definitive assignment of every proton and carbon signal.

Expertise in Action: Experimental Design and Causality

The choice of solvent is the first critical decision. For a carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior to chloroform (CDCl₃). The acidic proton of the carboxyl group is readily observable in DMSO-d₆, whereas it may undergo rapid exchange or be broadened in other solvents. Furthermore, the polarity of DMSO-d₆ ensures good solubility for this compound.

A full suite of 1D and 2D NMR experiments is necessary for complete characterization:

-

¹H NMR: To identify all proton environments and their scalar couplings.

-

¹³C NMR: To identify all unique carbon environments.

-

COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) coupling networks, crucial for mapping adjacent protons on the quinoline rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the molecular fragments and confirming the substitution pattern.

Predicted Spectroscopic Data

While a definitive experimental spectrum for this compound is not widely published, we can predict the chemical shifts with high confidence based on data from 8-methylquinoline[1][2] and the known electronic effects of a carboxylic acid substituent on an aromatic system. The -COOH group is electron-withdrawing, which will deshield (shift downfield) nearby protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

| H-2 | ~9.3 | ~152 | Strongly deshielded by adjacent nitrogen and the C-3 carboxyl group. |

| C-3 (Carboxyl) | - | ~167 | Typical chemical shift for a carboxylic acid carbon. |

| H-4 | ~8.7 | ~138 | Deshielded by adjacent nitrogen and peri-effect with the carboxyl group. |

| H-5 | ~7.8 | ~128 | Aromatic proton on the carbocyclic ring. |

| H-6 | ~7.6 | ~127 | Aromatic proton on the carbocyclic ring. |

| H-7 | ~7.9 | ~130 | Aromatic proton on the carbocyclic ring. |

| C-4a | - | ~129 | Quaternary carbon at the ring junction. |

| C-8a | - | ~147 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| 8-Methyl | ~2.7 | ~18 | Typical chemical shift for a methyl group attached to an aromatic ring. |

| COOH | ~13.0 (broad) | - | Exchangeable acidic proton, typically observed as a broad singlet far downfield in DMSO-d₆. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of this compound for ¹H NMR and 2D experiments, or 30-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean glass vial. Gentle warming or sonication may be used to aid dissolution.

-

Filtration and Transfer: Using a Pasteur pipette plugged with glass wool, transfer the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters. Optimization of spectral widths and acquisition times may be necessary based on initial 1D spectra.

-

Visualization: NMR Workflow for Structural Elucidation

Caption: Workflow for complete structural assignment using 2D NMR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is indispensable for confirming the molecular weight of a compound and providing structural clues through fragmentation analysis. For a polar, non-volatile molecule like this compound (MW: 187.19 g/mol ), Electrospray Ionization (ESI) is the technique of choice.[3][4][5]

Expertise in Action: Ionization and Fragmentation

ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. This allows for unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce controlled fragmentation of the parent ion, providing evidence for the compound's structure.

Key predicted fragmentation pathways for the [M+H]⁺ ion (m/z 188.07) would involve the characteristic losses from the carboxylic acid group:

-

Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.

-

Loss of CO (28 Da): Followed by or preceded by the loss of water.

-

Loss of COOH radical (45 Da) or CO₂ (44 Da): This would result in a fragment corresponding to the 8-methylquinoline cation.[3]

Table 2: Predicted ESI-MS/MS Fragments for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 188.07 ([M+H]⁺) | 170.06 | H₂O (18.01 Da) | Acylium ion intermediate |

| 188.07 ([M+H]⁺) | 144.08 | CO₂ (43.99 Da) | Protonated 8-methylquinoline |

| 170.06 | 142.06 | CO (28.00 Da) | Fragment resulting from loss of water and carbon monoxide |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid to promote protonation) is typically effective.

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), positive ion mode.

-

Full Scan (MS1): Scan a mass range of m/z 50-500 to detect the [M+H]⁺ ion (expected at m/z 188.07).

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 188.07) and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

-

Visualization: Predicted MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of the [M+H]⁺ ion in ESI-MS/MS.

Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation

FTIR spectroscopy is a fast and simple technique to confirm the presence of key functional groups. The spectrum of this compound will be dominated by features of the carboxylic acid and the aromatic quinoline core.

Characteristic IR Absorptions

The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration that spans from ~3300 cm⁻¹ to ~2500 cm⁻¹, a result of strong hydrogen bonding between molecules.[6] This broad absorption often overlaps with C-H stretching bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |

| 3300–2500 | O–H stretch | Carboxylic Acid | Very broad, strong |

| 3100–3000 | C–H stretch | Aromatic | Medium, sharp |

| 3000–2850 | C–H stretch | Alkane (Methyl) | Medium, sharp |

| 1725–1700 | C=O stretch | Carboxylic Acid | Strong, sharp |

| 1600–1450 | C=C and C=N stretch | Aromatic Ring | Multiple, medium |

| ~1300 | C–O stretch / O-H bend | Carboxylic Acid | Medium |

| 900–675 | C–H out-of-plane bend | Aromatic | Strong |

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.

-

Sample Analysis: Place a small amount of the solid this compound powder onto the crystal. Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring. The spectrum is typically characterized by multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern and the solvent. For quinoline derivatives, characteristic absorption peaks are expected.[7][8]

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

-

Data Acquisition:

-

Use a matched pair of cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction.

-

Replace the blank with the sample cuvette and scan the spectrum, typically from 200 to 500 nm.

-

Conclusion: An Integrated Analytical Approach

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic methods. NMR provides the definitive structural map, MS confirms the molecular formula and assists in structural verification, IR offers rapid confirmation of essential functional groups, and UV-Vis probes the electronic nature of the molecule. This multi-faceted, self-validating workflow ensures the highest degree of scientific trust and provides the robust data package required for publication, patenting, and advancement in drug development pipelines.

References

- 1. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]

- 2. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 8-Methyl-quinoline-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 6. echemi.com [echemi.com]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. researchgate.net [researchgate.net]

potential therapeutic targets of 8-Methylquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Methylquinoline-3-carboxylic Acid

Preamble: Charting a Course for a Novel Therapeutic Candidate

To our fellow researchers, scientists, and drug development professionals, this document serves as a technical exploration into the potential therapeutic avenues for this compound. As a member of the quinoline-3-carboxylic acid class, this molecule resides within a chemical family renowned for its diverse biological activities. While direct, extensive research on this specific derivative is emerging, the broader quinoline scaffold provides a fertile ground for hypothesis-driven investigation. This guide is structured to synthesize existing knowledge on related compounds and to propose a logical, evidence-based framework for identifying and validating the therapeutic targets of this compound. Our approach is rooted in established principles of medicinal chemistry and molecular pharmacology, aiming to provide a robust starting point for future research endeavors.

Section 1: The Quinoline-3-Carboxylic Acid Scaffold: A Foundation of Therapeutic Promise

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The addition of a carboxylic acid at the 3-position, and a methyl group at the 8-position, creates a unique electronic and steric profile that could modulate its interaction with biological targets. Derivatives of quinoline-3-carboxylic acid have demonstrated a wide array of pharmacological effects, including antiproliferative, anti-inflammatory, and antimicrobial activities[1][2][3][4]. This known bioactivity within the chemical class strongly suggests that this compound is likely to exhibit its own set of therapeutically relevant properties. The key to unlocking its potential lies in the systematic identification and validation of its molecular targets.

Section 2: Potential Therapeutic Target Classes

Based on the activities of analogous compounds, we can hypothesize several protein classes as potential targets for this compound. This section will delve into the rationale behind each proposed target and outline a high-level strategy for investigation.

Protein Kinases: Regulators of Cellular Proliferation and Signaling

Rationale: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a key regulator of cell growth, proliferation, and apoptosis[5]. Overexpression and hyperactivity of CK2 are implicated in numerous cancers, making it a compelling target for oncology drug development. The planar quinoline core can potentially interact with the ATP-binding pocket of kinases, while the carboxylic acid and methyl substituents can form specific interactions that confer potency and selectivity.

Hypothesized Mechanism of Action: this compound may act as an ATP-competitive inhibitor of protein kinases such as CK2. The quinoline moiety could engage in hydrophobic and pi-stacking interactions within the kinase hinge region, while the carboxylic acid could form hydrogen bonds with key amino acid residues.

Experimental Workflow for Target Validation:

Figure 1: Workflow for Protein Kinase Target Validation.

Dihydroorotate Dehydrogenase (DHODH): A Key Enzyme in Pyrimidine Biosynthesis

Rationale: The quinoline-4-carboxylic acid scaffold is a known inhibitor of DHODH, an enzyme essential for the de novo synthesis of pyrimidines[6][7]. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest. This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH a target for both oncology and autoimmune diseases. The structural similarity of this compound to known DHODH inhibitors warrants its investigation against this target.

Hypothesized Mechanism of Action: this compound is hypothesized to bind to the ubiquinone binding site of DHODH, thereby inhibiting its enzymatic activity. The carboxylic acid moiety is likely crucial for forming key interactions with the enzyme's active site, mimicking the binding of the natural substrate.

Experimental Workflow for DHODH Inhibition:

Figure 2: Workflow for Validating DHODH Inhibition.

Section 3: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key validation experiments.

Protocol: In Vitro Protein Kinase Inhibition Assay (e.g., for CK2)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified protein kinase.

-

Materials:

-

Recombinant human protein kinase (e.g., CK2α)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute into kinase buffer.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include controls (DMSO vehicle for 0% inhibition, and a known inhibitor for 100% inhibition).

-

Add 5 µL of a solution containing the kinase and substrate peptide to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Convert luminescence signals to percent inhibition relative to controls.

-

Plot percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Parameter | Description |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% |

| Hill Slope | A measure of the steepness of the dose-response curve |

| R² | Goodness of fit of the curve to the data |

Protocol: Cell-Based DHODH Target Engagement Assay

-

Objective: To confirm that the antiproliferative effect of this compound is due to the inhibition of DHODH.

-

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Cell culture medium (e.g., McCoy's 5A)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Uridine

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

-

Procedure:

-

Seed HCT-116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a cell culture medium.

-

Prepare a second set of serial dilutions of the compound in a medium supplemented with 100 µM uridine.

-

Aspirate the old medium from the cells and add 100 µL of the compound dilutions (with and without uridine) to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the IC50 values for the compound in the absence and presence of uridine.

-

A significant rightward shift in the IC50 value in the presence of uridine indicates that the compound's antiproliferative activity is mediated by the inhibition of the pyrimidine biosynthesis pathway.

-

| Condition | Expected IC50 | Interpretation |

| Without Uridine | X µM | Potent antiproliferative effect |

| With Uridine | >> X µM or inactive | Antiproliferative effect is rescued by exogenous pyrimidines, confirming DHODH inhibition |

Section 4: Concluding Remarks and Future Directions

This guide has outlined a rational, hypothesis-driven approach to elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the broader quinoline-3-carboxylic acid class, we have identified protein kinases and dihydroorotate dehydrogenase as high-priority targets for investigation. The provided experimental workflows and detailed protocols offer a clear path forward for validating these hypotheses.

Future research should focus on executing these validation studies, and if a primary target is confirmed, subsequent efforts should be directed towards lead optimization to improve potency, selectivity, and pharmacokinetic properties. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and challenging, but it begins with the foundational work of target identification and validation. It is our hope that this guide will serve as a valuable resource for researchers embarking on this journey with this compound.

References

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5385900A - Quinoline carboxylic acid derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 8-Methylquinoline-3-carboxylic Acid

Preamble: Charting Unexplored Territory

In the vast landscape of molecular discovery, countless compounds hold theoretical promise, yet their precise biological roles remain undefined. 8-Methylquinoline-3-carboxylic acid is one such molecule. While the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, the specific mechanistic intricacies of this particular derivative are not extensively documented in current scientific literature. This guide, therefore, deviates from a conventional review of established facts. Instead, it serves as a strategic roadmap for researchers, scientists, and drug development professionals, providing a comprehensive framework to systematically investigate and ultimately elucidate the mechanism of action of this compound. We will leverage a synthesis of data from structurally related quinoline derivatives to propose plausible hypotheses and outline a rigorous, multi-faceted experimental strategy to test them.

I. The Quinoline Scaffold: A Foundation of Diverse Bioactivity

The quinoline ring system is a recurring motif in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This versatility stems from the scaffold's ability to intercalate into DNA, chelate metal ions, and interact with various enzymatic and receptor targets.[3] Derivatives of quinoline carboxylic acid, in particular, have demonstrated significant potential as therapeutic agents. For instance, certain 3-quinoline carboxylic acids have been identified as inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation.[4][5] Furthermore, analogs of quinolone carboxylic acid have been designed as allosteric modulators of the M₁ muscarinic acetylcholine receptor, a key target in the treatment of cognitive disorders.[6] Given this precedent, it is reasonable to hypothesize that this compound may share one or more of these established mechanisms or possess a novel mode of action.

II. Hypothesized Mechanisms of Action for this compound

Based on the known activities of structurally analogous compounds, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will form the basis of our proposed experimental investigation.

-

Hypothesis 1: Inhibition of Protein Kinases: The presence of the quinoline-3-carboxylic acid moiety suggests a potential for interaction with the ATP-binding pocket of protein kinases.[4][5] The 8-methyl group could influence selectivity and potency by interacting with specific hydrophobic pockets within the kinase domain.

-

Hypothesis 2: Modulation of Cell Signaling Receptors: The quinoline scaffold is known to interact with a variety of cell surface receptors.[6][7] this compound could act as an agonist, antagonist, or allosteric modulator of receptors involved in key signaling pathways.

-

Hypothesis 3: Disruption of Dihydroorotate Dehydrogenase (DHODH): Some 4-quinoline carboxylic acids are known inhibitors of DHODH, a critical enzyme in pyrimidine biosynthesis.[8] While the carboxylic acid is at the 3-position in our compound of interest, the potential for interaction with this enzyme should not be discounted.

-

Hypothesis 4: Metal Ion Chelation and Oxidative Stress: The nitrogen atom in the quinoline ring and the carboxylic acid group can potentially chelate metal ions, which may disrupt essential enzymatic functions or induce oxidative stress within cells.[3]

The following diagram illustrates the potential signaling pathways that could be influenced by this compound, based on our hypotheses.

Caption: Hypothesized molecular targets and downstream effects of this compound.

III. A Phased Experimental Approach to Mechanism of Action Elucidation

To systematically investigate the mechanism of action of this compound, we propose a three-phased experimental workflow. This approach begins with broad phenotypic screening to identify biological activity, followed by target identification and validation, and culminates in the detailed characterization of the molecular mechanism.

The following diagram provides a high-level overview of the proposed experimental workflow.

Caption: A three-phased workflow for elucidating the mechanism of action.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the general biological effects of this compound across a range of cellular models.

Experimental Protocol: Cell Viability (MTT) Assay [8]

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each cell line.

Phase 2: Target Identification and Validation

Once a consistent and potent phenotypic effect is observed, the next phase focuses on identifying the direct molecular target(s) of the compound.

Experimental Protocol: Kinase Inhibition Profiling [4]

-

Kinase Panel Screening: Submit this compound for screening against a broad panel of recombinant human kinases (e.g., a panel of >300 kinases) at a fixed concentration (e.g., 10 µM). The assay typically measures the phosphorylation of a substrate by each kinase in the presence and absence of the compound.

-

IC₅₀ Determination for Hits: For any kinases that show significant inhibition (>50%) in the initial screen, perform dose-response experiments to determine the IC₅₀ value.

-

Assay Principle (Example: ADP-Glo™ Kinase Assay):

-

Set up kinase reactions containing the kinase, substrate, ATP, and varying concentrations of this compound.

-

Incubate to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Phase 3: Mechanistic Characterization

With a validated molecular target, the final phase involves elucidating the downstream cellular consequences of the compound-target interaction.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Treatment and Lysis: Treat the responsive cell line with this compound at concentrations around its IC₅₀ value for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key proteins in the hypothesized signaling pathway (e.g., phospho-Akt, total Akt, cleaved PARP, β-actin as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation status.

IV. Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical Cell Viability Data for this compound

| Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | 5.2 ± 0.8 |

| HCT-116 (Colon Cancer) | 8.1 ± 1.2 |

| A549 (Lung Cancer) | 12.5 ± 2.1 |

| HEK293 (Non-cancerous) | > 100 |

Table 2: Hypothetical Kinase Inhibition Profile of this compound

| Kinase | % Inhibition at 10 µM | IC₅₀ (µM) |

| CK2α | 92% | 0.75 ± 0.1 |

| PIM1 | 78% | 2.1 ± 0.4 |

| DYRK1A | 45% | > 10 |

V. Conclusion and Future Directions

The elucidation of the mechanism of action for a novel compound like this compound is a systematic and iterative process. The framework presented in this guide provides a robust starting point for any research team embarking on this endeavor. By combining broad phenotypic screening with targeted biochemical and cellular assays, it is possible to uncover the molecular intricacies of this promising molecule. The insights gained from such studies will be invaluable for its potential development as a therapeutic agent and will contribute to the broader understanding of the structure-activity relationships of quinoline-based compounds. Subsequent in vivo studies in relevant disease models will be the crucial next step to translate these in vitro findings into potential clinical applications.

VI. References

A comprehensive list of references will be compiled based on the specific literature and protocols utilized during the experimental phases. The following are representative examples based on the information provided in this guide.

-

Journal of Chemistry. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.

-

ResearchGate. Plausible mechanism for C−H functionalization of 8‐methylquinolines.

-

ResearchGate. Biological Activities of Quinoline Derivatives. --INVALID-LINK--

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

-

PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

-

Atomax. 8-Methyl-quinoline-3-carboxylic acid, 1 gram.

-

Wikipedia. S9632.

-

ResearchGate. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. --INVALID-LINK--

-

PubMed. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. --INVALID-LINK--

-

Sigma-Aldrich. 8-Methyl-quinoline-3-carboxylic acid AldrichCPR 71082-55-8. --INVALID-LINK--

-

Benchchem. Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.

-

Amerigo Scientific. 8-Methyl-quinoline-3-carboxylic acid.

-

Santa Cruz Biotechnology. 8-Methyl-quinoline-3-carboxylic acid | CAS 71082-55-8.

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. --INVALID-LINK--

-

PMC. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. --INVALID-LINK--

-

Anticancer Agents in Medicinal Chemistry. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. --INVALID-LINK--

-

PubMed. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. --INVALID-LINK--

-

PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. --INVALID-LINK--

-

PubMed. 8-Hydroxyquinoline as a building block for artificial receptors: binding preferences in the recognition of glycopyranosides.

-

PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

-

PubMed. Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor. --INVALID-LINK--

-

PubChem. 8-Methylquinoline | C10H9N | CID 11910.

-

MDPI. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of analogues of benzyl quinolone carboxylic acid (BQCA) designed to bind irreversibly to an allosteric site of the M ₁ muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Screening of 8-Methylquinoline-3-carboxylic Acid Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and screening of 8-methylquinoline-3-carboxylic acid derivatives. This class of compounds holds significant potential in medicinal chemistry, and this document aims to equip you with the foundational knowledge and practical insights required to explore its therapeutic promise.

Part 1: The Strategic Importance of the this compound Scaffold

The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous approved drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties and biological targets.

The this compound scaffold is of particular interest due to the unique combination of its substituents. The carboxylic acid group at the 3-position is a key pharmacophore in many bioactive quinolines, often involved in critical binding interactions with biological targets.[1] The methyl group at the 8-position, while seemingly simple, can significantly influence the molecule's conformation, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

This guide will delve into the synthetic methodologies to access this promising scaffold and explore a rational approach to its biological screening, drawing upon established principles of medicinal chemistry and drug discovery.

Part 2: Synthesis of this compound Derivatives: A Proposed Synthetic Strategy

While a direct, one-pot synthesis for this compound is not extensively documented, a robust and versatile synthetic route can be proposed by adapting established named reactions for quinoline synthesis. The following section outlines a logical and experimentally sound approach.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target scaffold points towards a strategy involving the formation of the quinoline ring as a key step, followed by functional group interconversions to introduce the desired diversity at other positions.

Caption: Retrosynthetic analysis of this compound derivatives.

Proposed Synthetic Pathway: The Doebner Reaction

The Doebner reaction, a classic method for the synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, presents a highly adaptable framework for our target scaffold.[2][3] By utilizing a substituted aniline and carefully selecting the aldehyde and pyruvic acid components, we can logically construct the desired this compound core.

2.2.1 Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed adaptation of the Doebner reaction for the synthesis of this compound.

Materials:

-

o-Toluidine

-

Glyoxylic acid

-

Pyruvic acid

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-toluidine (1 equivalent) in absolute ethanol.

-

Addition of Aldehyde: To the stirred solution, add glyoxylic acid (1.1 equivalents). An initial exothermic reaction may be observed.

-

Addition of Pyruvic Acid: After the initial reaction subsides, add pyruvic acid (1.1 equivalents) to the mixture.

-

Acidification and Reflux: Carefully add a catalytic amount of concentrated hydrochloric acid. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Causality Behind Experimental Choices:

-

o-Toluidine: This starting material provides the benzene ring and the methyl group at the desired 8-position of the final quinoline scaffold.

-

Glyoxylic Acid and Pyruvic Acid: The reaction between the aniline, aldehyde, and pyruvic acid is the cornerstone of the Doebner reaction, leading to the formation of the pyridine ring of the quinoline.[2]

-

Acid Catalyst: The acid catalyst is crucial for promoting the condensation reactions and the subsequent cyclization to form the quinoline ring.[4][5]

Caption: Proposed workflow for the synthesis of this compound via the Doebner reaction.

Alternative Synthetic Strategies

While the Doebner reaction is a strong candidate, other established methods for quinoline synthesis are worth considering, each with its own advantages and limitations.

-

Doebner-von Miller Reaction: This reaction utilizes an aniline with α,β-unsaturated carbonyl compounds to form quinolines.[4] By reacting o-toluidine with an appropriate α,β-unsaturated carbonyl compound, it is theoretically possible to construct the 8-methylquinoline core.

-

Gould-Jacobs Reaction: This method is particularly useful for the synthesis of 4-hydroxyquinolines, which can then be further functionalized. While not a direct route to the 3-carboxylic acid, it offers an alternative entry point to the quinoline scaffold.

The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific functional groups to be incorporated into the final derivatives.

Part 3: Screening of this compound Derivatives: A Target-Oriented Approach

Given the broad spectrum of biological activities associated with quinoline derivatives, a rational screening strategy is essential to identify the therapeutic potential of novel this compound derivatives. The screening cascade should be designed to efficiently evaluate a library of these compounds against a panel of relevant biological targets.

Potential Therapeutic Areas and Biological Targets

Based on the known activities of structurally related quinoline-3-carboxylic acids, the following therapeutic areas and molecular targets are of high interest:

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Dihydroorotate Dehydrogenase (DHODH), Kinases, Topoisomerases | Quinoline-4-carboxylic acids are known inhibitors of DHODH, a key enzyme in pyrimidine biosynthesis crucial for cancer cell proliferation.[1][6] The 3-carboxylic acid moiety could mimic this interaction. |

| Infectious Diseases | Bacterial DNA Gyrase and Topoisomerase IV, Fungal Enzymes | The quinolone core is the basis of a major class of antibiotics (fluoroquinolones) that target bacterial topoisomerases.[1] |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Beta-site APP cleaving enzyme-1 (BACE1) | Quinoline derivatives have shown potential in modulating the activity of enzymes implicated in the progression of neurodegenerative diseases. |

| Inflammation | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | Certain quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties.[7] |

A Tiered Screening Cascade

A tiered screening approach is recommended to efficiently manage resources and focus on the most promising compounds.

Caption: A tiered screening cascade for the evaluation of this compound derivatives.

3.2.1 Tier 1: Primary High-Throughput Screening (HTS)

The initial screen should involve high-throughput assays against the primary molecular targets identified in the table above.

-

DHODH Inhibition Assay: A biochemical assay to measure the inhibition of recombinant human DHODH.[8]

-

Antibacterial Susceptibility Testing: Broth microdilution assays to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

-

Enzyme Inhibition Assays (e.g., AChE, BACE1): Biochemical assays to assess the inhibitory activity against key enzymes in neurodegenerative diseases.

3.2.2 Tier 2: Secondary Screening and Lead Prioritization

Hits from the primary screen should be subjected to more detailed in vitro characterization.

-

Cell-Based Assays:

-

Antiproliferative Assays: Evaluation of cytotoxicity against a panel of cancer cell lines (e.g., MCF-7, K562).[9]

-

Cellular Thermal Shift Assay (CETSA): To confirm target engagement within a cellular context.

-

-

Potency and Selectivity: Determination of IC50/EC50 values and assessment of selectivity against related off-targets.

-

Preliminary Structure-Activity Relationship (SAR) Studies: Analysis of the relationship between chemical structure and biological activity to guide the synthesis of more potent and selective analogs.[6][10]

3.2.3 Tier 3: Lead Optimization

The most promising lead compounds will advance to in vivo studies.

-

Pharmacokinetic (PK) Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

-

In Vivo Efficacy Studies: Assessment of therapeutic efficacy in relevant animal models of disease (e.g., tumor xenograft models, infection models).

-

Toxicology Studies: Preliminary assessment of the safety profile of the lead candidates.

Part 4: Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, based on well-established chemical principles, provide a clear path to access this class of compounds. A rational and tiered screening approach will be critical in unlocking their therapeutic potential.

Future work should focus on the synthesis of a diverse library of derivatives to thoroughly explore the structure-activity relationships. Further derivatization of the carboxylic acid group, for instance, into esters or amides, could lead to prodrugs with improved pharmacokinetic properties.[11] The insights gained from comprehensive biological screening will be invaluable in guiding the optimization of lead compounds towards clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Doebner reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Evaluating the Antiproliferative Effects of 8-Methylquinoline-3-carboxylic acid

Introduction: The Emerging Potential of Quinoline Derivatives in Oncology

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, quinoline derivatives have garnered significant attention for their potential as anticancer agents.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, modulation of the cell cycle, and interference with critical tumor-growth signaling pathways.[1] The structural versatility of the quinoline ring allows for substitutions that can fine-tune its pharmacological properties. This application note focuses on a specific derivative, 8-Methylquinoline-3-carboxylic acid, and provides a comprehensive guide for researchers to investigate its potential antiproliferative activities. While direct studies on this particular compound are limited, the broader family of quinoline-3-carboxylic acids has demonstrated notable antiproliferative effects, suggesting that this compound is a promising candidate for further investigation.[4][5][6]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering robust protocols for essential in vitro antiproliferative assays. Beyond procedural steps, we delve into the scientific rationale behind these methodologies, empowering researchers to not only execute the experiments but also to interpret the data with a deep understanding of the underlying principles.

Core Assays for Assessing Antiproliferative Activity

To comprehensively evaluate the antiproliferative potential of this compound, a multi-assay approach is recommended. This ensures that the observed effects are not an artifact of a single detection method and provides a more complete picture of the compound's cellular impact. We will detail the protocols for three widely accepted and complementary assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation Assay.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for screening a novel compound like this compound for antiproliferative activity.

Caption: Workflow for assessing the antiproliferative effects of a test compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.

Materials:

-

This compound

-

Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

-